双(2,2'-联吡啶)-(5-氨基菲咯啉)钌双(六氟磷酸盐)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

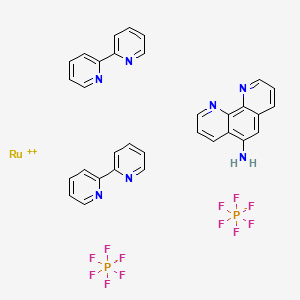

Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate), also known as Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate), is a useful research compound. Its molecular formula is C34H26F12N8P2Ru and its molecular weight is 937.636. The purity is usually 95%.

BenchChem offers high-quality Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物成像中的荧光探针

Ru(bpy)2(phen-5-NH2)(PF6)2: 已被用于制备超亮且光稳定的荧光二氧化硅纳米粒子 。这些纳米粒子具有高亮度和稳定性,使其适合生物成像应用。钌配合物在二氧化硅基质中的封装防止了猝灭和泄漏,确保了持续且强烈的荧光信号。这种应用在医疗诊断和研究中尤其有价值,因为精确成像至关重要。

光致发光和电化学发光探针

该钌配合物用作双信号探针,提供光致发光 (PL) 和电化学发光 (ECL) 特性 。它已被开发用于灵敏和选择性地检测水性和生物样本中的一氧化氮 (NO)。在低浓度下检测 NO 的能力对于理解其在神经传递和免疫反应等各种生物过程中的作用至关重要。

材料科学:增强纳米粒子特性

在材料科学中,Ru(bpy)2(phen-5-NH2)(PF6)2 用于掺杂二氧化硅纳米粒子,提高其光稳定性和亮度 。这些纳米粒子的增强特性使其适用于广泛的应用,包括开发具有特定光学特性的新材料。

分析方法:化学分析和环境监测

该化合物的荧光特性在化学分析和环境监测中得到利用 。其稳定且强烈的荧光允许以高灵敏度和特异性跟踪化学反应和检测环境污染物。

医学:诊断试剂制造

在医学领域,钌配合物用于诊断试剂的制造 。其可靠的荧光和与生物分子结合的能力使其成为开发可检测各种疾病和医疗状况的检测方法的绝佳工具。

环境科学:监测和成像

该配合物的应用扩展到环境科学,其光稳定的荧光纳米粒子用于监测和成像环境样本 。这有助于研究生态系统和评估环境健康状况。

作用机制

Target of Action

The primary target of Bis(2,2’-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate), also known as Ru(bpy)2(phen-5-NH2)(PF6)2, are gold nanoparticles . The compound is used to functionalize these nanoparticles, enhancing their electrochemiluminescence activity . This property is of great potential for application in bioanalysis .

Mode of Action

Ru(bpy)2(phen-5-NH2)(PF6)2 interacts with its targets (gold nanoparticles) through a process known as functionalization . This involves the reduction of HAuCl4 with NaBH4 in the presence of Ru(bpy)2(phen-5-NH2)(PF6)2 . The resulting solution turns to red or wine-red, indicating the successful synthesis of functionalized gold nanoparticles .

Biochemical Pathways

The biochemical pathway involved in the action of Ru(bpy)2(phen-5-NH2)(PF6)2 is the reduction of HAuCl4 with NaBH4 . This process results in the formation of functionalized gold nanoparticles with enhanced electrochemiluminescence activity

Pharmacokinetics

The compound is synthesized in a solution and used to functionalize gold nanoparticles . The bioavailability of the compound would depend on the specific application and method of delivery.

Result of Action

The primary result of the action of Ru(bpy)2(phen-5-NH2)(PF6)2 is the creation of functionalized gold nanoparticles with enhanced electrochemiluminescence activity . These nanoparticles can be used in various applications, including bioanalysis .

Action Environment

The action of Ru(bpy)2(phen-5-NH2)(PF6)2 is influenced by several environmental factors. The pH of the solution, for example, is adjusted to 12 by NaOH during the synthesis process . Additionally, the volume of NaBH4 used in the synthesis can affect the outcome . The compound is also sensitive to the presence of other reagents and impurities, which are removed through a process of dialysis and centrifugation .

生物活性

The compound Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) is a ruthenium(II) complex that has garnered attention for its potential biological applications, particularly in cancer therapy. Ruthenium complexes are known for their unique properties that allow them to interact with biological molecules, leading to various therapeutic effects. This article reviews the biological activity of this specific compound, focusing on its cytotoxicity, mechanisms of action, and potential applications in photodynamic therapy (PDT).

Structure and Properties

The structure of the compound comprises a central ruthenium atom coordinated by two 2,2'-bipyridine ligands and one 5-aminophenanthroline ligand. The hexafluorophosphate counterion enhances solubility and stability in aqueous environments.

Cytotoxicity

Numerous studies have demonstrated the cytotoxic effects of ruthenium complexes against various cancer cell lines. For instance, the compound showed significant antiproliferative activity against MCF-7 (breast cancer) and U-118MG (glioma) cell lines. The IC50 values were determined through MTT assays, indicating the concentration required to inhibit cell growth by 50%. Table 1 summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.3 |

| U-118MG | 22.8 |

| A549 | 18.5 |

These results highlight the effectiveness of the compound in targeting specific cancer cells while showing relatively lower toxicity towards normal cells.

The mechanisms through which this ruthenium complex exerts its cytotoxic effects include:

- DNA Interaction : The complex binds to DNA, leading to structural changes that inhibit replication and transcription. Studies have shown that such interactions can induce apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Upon irradiation, the compound can generate ROS, which are known to cause oxidative stress and damage cellular components, further promoting apoptosis.

- Mitochondrial Dysfunction : The complex has been observed to disrupt mitochondrial function, leading to altered energy metabolism and increased cell death rates.

- Inhibition of Topoisomerases : Similar to other anticancer agents, it may inhibit topoisomerase enzymes crucial for DNA unwinding during replication.

Case Studies

Recent research has focused on optimizing the structure of ruthenium complexes to enhance their biological activity. For example:

- A study examined several derivatives of ruthenium complexes with varying lipophilicity levels. Increased lipophilicity correlated with enhanced cellular uptake and cytotoxicity against A2780 (ovarian cancer) and DU145 (prostate cancer) cell lines .

- Another investigation assessed the photodynamic properties of a related complex under light activation conditions. The results indicated that light exposure significantly increased cytotoxicity due to enhanced ROS generation .

属性

IUPAC Name |

1,10-phenanthrolin-5-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3.2C10H8N2.2F6P.Ru/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h1-7H,13H2;2*1-8H;;;/q;;;2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMMCXKCYXQNNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25F12N7P2Ru |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477241 |

Source

|

| Record name | Ru(bpy)2(phen-5-NH2)(PF6)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

898.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84537-86-0 |

Source

|

| Record name | Ru(bpy)2(phen-5-NH2)(PF6)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Ru-NH2 interact with CdS QDs to produce electrochemiluminescence, and what are the advantages of this system?

A1: Ru-NH2 is covalently linked to the surface of CdS QDs via diazonium salt chemistry, forming CdS-Ru nanoparticles []. When an electrochemical potential is applied, both the CdS QDs and the Ru-NH2 complex can undergo redox reactions. This allows for an energy transfer process called ECL resonance energy transfer (ECL-RET) to occur within the CdS-Ru nanoparticle. The CdS QDs act as the ECL donor, becoming excited and transferring energy to the Ru-NH2 acceptor. The Ru-NH2 then emits light, resulting in strong ECL emissions [].

- High ECL efficiency: The CdS-Ru nanoparticles exhibit high ECL efficiency at both positive and negative potentials, expanding their applicability [].

- Aqueous compatibility: The ECL phenomenon is observed in aqueous solutions, making the system suitable for biological applications [].

- Sensitivity: The combination of CdS-Ru nanoparticles with aptamers has enabled the development of sensitive ECL-based detection methods for biomolecules like thrombin [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。